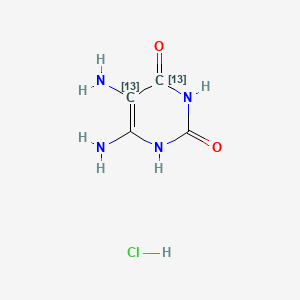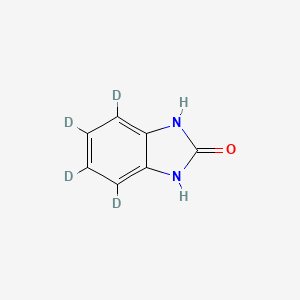
3-Methyl-6-nitrocatechol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-6-nitrocatechol is a type of methyl-nitrocatechol, which are atmospheric tracer compounds for biomass burning secondary organic aerosols . These compounds are formed from the reaction of gas-phase phenolic compounds originating from biomass burning in the presence of NOx . They contribute significantly to the regional organic aerosol loading .
Synthesis Analysis
The synthesis of this compound involves the transformation of 3-methylcatechol (3MC) under atmospherically relevant aqueous-phase conditions . Three possible pathways of dark 3-methyl-5-nitrocatechol and 3-methyl-4-nitrocatechol formation, markedly dependent on reaction conditions, were considered . The dominant pathway involves HNO2 in the transformation of 3MC via consecutive oxidation and conjugated addition reactions .
Molecular Structure Analysis
The molecular formula of this compound is C7H7NO4, and its molecular weight is 169.13 . The SMILES representation of its structure is CC1=C(C(=C(C=C1)N+[O-])O)O .
Chemical Reactions Analysis
The formation of this compound is sensitive to NO2 under low-NOx conditions . This suggests that this compound would become significant in the aerosol characteristics when nitrate concentrations decreased as a result of emission reduction measures .
Physical And Chemical Properties Analysis
The density of this compound is 1.5±0.1 g/cm3 . Its boiling point is 364.9±42.0 °C at 760 mmHg .
Scientific Research Applications
Atmospheric Science and Environmental Chemistry :
- Methylnitrocatechols (MNCs), including 3-Methyl-6-nitrocatechol, are significant contributors to atmospheric brown carbon and are secondary organic aerosol (SOA) tracers. Their formation and aging processes in atmospheric waters, particularly through aqueous-phase electrophilic substitution, have been a subject of investigation (Frka et al., 2016).
- Studies have also focused on the aqueous-phase formation of nitrocatechols under atmospheric conditions, highlighting the role of HNO2 in the dark transformation of 3-methylcatechol and the formation of different nitrocatechols (Vidović et al., 2018).
Photolysis and Reaction Kinetics :
- Research on the gas-phase photolysis and OH radical kinetics of nitrocatechols, including this compound, has been conducted to understand their atmospheric behavior and degradation processes. This includes studying their reaction rate coefficients and photolysis rates under simulated atmospheric conditions (Roman et al., 2022).
Analytical Chemistry and Environmental Monitoring :
- In analytical chemistry, this compound has been identified as a tracer for biomass burning secondary organic aerosols. Its presence and concentration in atmospheric samples can indicate the extent of biomass burning and its contribution to atmospheric pollution (Iinuma et al., 2010).
Biochemistry and Molecular Biology :
- Studies have been conducted on the aerobic degradation of nitrotoluenes, wherein enzymes convert 2,6-dinitrotoluene to this compound, highlighting its role in bacterial degradation pathways (Nishino et al., 2000).
Health and Toxicology :
- Research has explored the oxidative conversion of nitrocatecholamines to nitrosating products, which could contribute to neurotoxicity associated with oxidative stress and acidosis. This is particularly relevant in understanding the toxicity mechanisms of certain catecholamines in the brain (Palumbo et al., 2001).
properties
IUPAC Name |
3-methyl-6-nitrobenzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKDSDOOIONLAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584519.png)

![[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol](/img/structure/B584524.png)





